molecular formula C11H13N3O B1491677 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2098025-27-3

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Cat. No.: B1491677
CAS No.: 2098025-27-3
M. Wt: 203.24 g/mol
InChI Key: DCNCUHHCNZEQDZ-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a functionalized derivative of the 1H-imidazo[1,2-b]pyrazole heterocycle, a scaffold recognized as a promising non-classical isostere of the indole ring . Replacing indole with this fused bicyclic system in drug candidates has been shown to significantly improve aqueous solubility, a critical parameter for optimizing pharmacokinetic properties . The aldehyde functional group at the 6-position makes this compound a versatile and valuable synthetic intermediate for medicinal chemistry. It readily serves as a handle for further chemical diversification through reactions such as nucleophilic addition, reductive amination, and oxidation to carboxylic acids, enabling the construction of compound libraries for biological screening . Researchers are exploring the 1H-imidazo[1,2-b]pyrazole core for its diverse bioactivities, which include potential antimicrobial, anticancer, and anti-inflammatory effects . This scaffold has also been successfully used in the synthesis of push-pull dyes and as a precursor for more complex molecular architectures . As such, this compound provides a strategic starting point for developing new therapeutic agents and chemical probes targeting various biological pathways.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNCUHHCNZEQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Core Modifications :

  • The imidazo[1,2-b]pyrazole core distinguishes the target compound from imidazo[1,2-a]pyridine analogs (), which exhibit different electronic properties due to nitrogen positioning. For example, imidazo[1,2-a]pyridine derivatives are more prevalent in kinase inhibitors (e.g., ), whereas imidazo[1,2-b]pyrazole derivatives may offer distinct binding profiles .
  • Oxidized analogs like the carbaldehyde group (target compound) show higher reactivity than alcohol () or methyl-substituted derivatives (), enabling cross-coupling or Schiff base formation .

Substituent Effects: Cyclopentyl vs. Aldehyde Functionality: The 6-carbaldehyde group is a critical distinction from analogs like 6-methyl () or methanol () derivatives, offering a handle for further derivatization.

Applications :

  • The target compound’s aldehyde group makes it suitable as a synthetic intermediate, akin to 1-(2-chloroethyl)-6-cyclopropyl analogs (), which are used in pharmaceutical research .
  • Imidazo[1,2-a]pyridine carbaldehydes () have shown bioactivity (e.g., kinase inhibition in ), suggesting the target compound could be explored for similar therapeutic roles .

Research Findings and Implications

  • Synthetic Utility: The methanol derivative () serves as a precursor to the target compound, highlighting the importance of oxidation steps in its synthesis. The chloroethyl analog () demonstrates the scaffold’s adaptability for introducing diverse electrophilic groups .
  • For instance, bulky groups (e.g., cyclopentyl) may enhance selectivity in enzyme inhibition .
  • Material Science Potential: Oxidized heterocycles like BTBT tetraoxides () exhibit improved optical properties compared to non-oxidized forms, implying that the target compound’s aldehyde group could similarly enhance electronic characteristics in organic semiconductors .

Biological Activity

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazo[1,2-b]pyrazole class, which is known for its diverse pharmacological properties. The presence of the cyclopentyl group enhances its solubility and stability, making it a valuable candidate for drug development.

Structural Characteristics

The compound features a fused ring structure comprising an imidazole and pyrazole core with a carbonyl group at the 6-position. The unique cyclopentyl substitution contributes to its distinct biological properties.

Property Details
IUPAC Name 1-cyclopentylimidazo[1,2-b]pyrazole-6-carbaldehyde
Molecular Formula C11H13N3O
InChI Key DCNCUHHCNZEQDZ-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The binding affinity of these compounds to CDK2 has been demonstrated through molecular docking studies, revealing potential as therapeutic agents against various cancers .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its ability to inhibit COX-2 enzyme activity, which is associated with inflammation and pain. Some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For example:

  • CDK Inhibition : The pyrazole-3-carboxamide group in related compounds forms hydrogen bonds with critical residues in CDK2, leading to effective inhibition .
  • COX-2 Inhibition : Studies have shown that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell models, indicating their role in modulating inflammatory responses .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Study on CDK Inhibition : A derivative of this compound was tested against HCT116 xenograft models, demonstrating potent antitumor efficacy with favorable pharmacokinetic properties .
  • Anti-inflammatory Activity Assessment : Derivatives were evaluated for their ability to inhibit COX-2 in RAW264.7 cells, showing significant reductions in inflammatory markers compared to controls .

Future Directions

The unique structural characteristics of this compound present opportunities for further exploration in drug development. Potential areas for future research include:

  • Development of novel derivatives with enhanced potency and selectivity.
  • Investigation into the mechanisms underlying its biological activities.
  • Exploration of its application in treating other diseases beyond cancer and inflammation.

Preparation Methods

General Synthetic Strategy for Imidazo[1,2-b]pyrazole Derivatives

The synthesis of imidazo[1,2-b]pyrazole scaffolds commonly starts from pyrazole precursors or related hydrazine derivatives, followed by cyclocondensation reactions to form the fused imidazo ring system. The key steps include:

  • Cyclocondensation Reaction: This involves reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound or equivalent to form the pyrazole ring, which then undergoes further cyclization to form the imidazo-pyrazole core. The hydrazine acts as a bidentate nucleophile facilitating ring closure.

  • Substituent Introduction: The cyclopentyl group at the nitrogen (N1) position can be introduced either by starting with a cyclopentyl-substituted hydrazine or by N-alkylation of the imidazo-pyrazole intermediate.

Formylation Method: Vilsmeier–Haack Reaction

The introduction of the aldehyde group at the 6-position of the imidazo[1,2-b]pyrazole ring is efficiently achieved by the Vilsmeier–Haack (VH) formylation reaction, a widely used method for formylation of electron-rich heterocycles including pyrazoles and their fused derivatives.

  • Reagents and Conditions: The VH reagent is generated in situ by mixing phosphorus oxychloride (POCl3) with dimethylformamide (DMF). The imidazo-pyrazole substrate is treated with this reagent under controlled temperature conditions (often starting at 0 °C and then refluxing) to introduce the formyl group selectively at the 6-position.

  • Mechanism Overview: The reaction proceeds via formation of an iminium salt intermediate from DMF and POCl3, which then electrophilically attacks the electron-rich carbon at position 6 of the heterocycle. Subsequent deprotonation, cyclization, and hydrolysis steps complete the formylation process.

  • Optimization: Increasing the equivalents of POCl3 (up to 10 equivalents) has been shown to improve the yield significantly, from about 60% to 90% in related pyrazole systems, suggesting a similar approach can optimize yields for imidazo-pyrazole aldehydes.

Example Synthetic Route for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Based on literature on related imidazo-pyrazole derivatives, a plausible preparation procedure includes:

Step Description Conditions Notes
1 Synthesis of cyclopentyl-substituted hydrazine or pyrazole precursor Standard hydrazine substitution or N-alkylation Ensures cyclopentyl group at N1
2 Cyclocondensation to form imidazo[1,2-b]pyrazole core Heating with appropriate diketone or equivalent Forms fused bicyclic system
3 Vilsmeier–Haack formylation at position 6 DMF, POCl3 (10 eq.), 0 °C to reflux, 6 hours High yield formylation

Research Findings and Yield Data

In studies synthesizing imidazo-pyrazole derivatives with various substituents including cyclopentyl groups, the VH formylation step consistently yields high purity aldehydes with yields often exceeding 85%. The presence of electron-donating substituents such as cyclopentyl enhances the electron density on the ring, facilitating electrophilic substitution at the desired position.

Compound Formylation Reagent Temperature Reaction Time Yield (%) Reference
This compound (analogous) DMF/POCl3 (10 eq.) 0 °C to reflux 6 hours ~90%
Related pyrazole-4-carbaldehydes DMF/POCl3 (2 eq.) 0 °C to reflux 6 hours ~60%

Notes on Purification and Characterization

  • Purification: The crude aldehyde is typically purified by recrystallization or column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).

  • Characterization: Confirmation of the aldehyde functionality and structure is done by ^1H NMR (aldehyde proton typically appears around 9-10 ppm), ^13C NMR, IR spectroscopy (C=O stretch near 1700 cm^-1), and mass spectrometry.

Summary Table: Preparation Method Overview

Preparation Step Reagents/Conditions Purpose Outcome
Cyclopentyl substitution Cyclopentyl hydrazine or N-alkylation Introduce cyclopentyl group at N1 Cyclopentyl-substituted intermediate
Cyclocondensation Heating with diketone or equivalent Form imidazo[1,2-b]pyrazole core Fused bicyclic heterocycle
Vilsmeier–Haack formylation DMF + POCl3 (10 eq.), 0 °C to reflux, 6 h Introduce aldehyde at C6 This compound

Q & A

Basic Question: What are the standard synthetic routes for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclopentyl Group Introduction : Alkylation or nucleophilic substitution to attach the cyclopentyl moiety to the imidazo[1,2-b]pyrazole core.
  • Aldehyde Functionalization : Oxidation of a primary alcohol (e.g., using MnO₂ or Swern oxidation) or formylation via Vilsmeier-Haack reaction to install the carbaldehyde group at position 6.
  • Catalysts and Conditions : Reactions often employ Pd-catalyzed cross-coupling for regioselective modifications or acid/base-mediated cyclization for ring formation .
    Methodological Note : Optimize reaction time and temperature to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

Basic Question: How is the structural integrity of this compound confirmed?

Answer:
Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and cyclopentyl group integration.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous determination of crystal packing and bond angles, especially when resolving steric effects from the cyclopentyl group .
    Methodological Note : For crystallography, slow evaporation from a DCM/hexane mixture yields diffraction-quality crystals .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

Answer:
SAR studies focus on systematic substituent variations:

  • Position-Specific Modifications : Replace the cyclopentyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to assess steric effects on target binding.
  • Functional Group Interchange : Substitute the carbaldehyde with a carboxylate or nitrile group to evaluate electronic effects on reactivity.
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based viability tests (e.g., cancer cell lines) to correlate structural changes with activity .
    Methodological Note : Employ molecular docking simulations (AutoDock Vina) to predict binding affinities before experimental validation .

Advanced Question: What strategies resolve contradictory data in biological activity reports for imidazo[1,2-b]pyrazole derivatives?

Answer:
Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

  • Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Stability Testing : Monitor compound degradation in DMSO stock solutions via LC-MS over 72 hours.
  • Dose-Response Curves : Perform 10-point IC₅₀ measurements to account for batch-to-batch variability .
    Methodological Note : Collaborative validation across labs using blinded samples reduces bias .

Advanced Question: How does solvent polarity affect the reactivity of this compound in nucleophilic addition reactions?

Answer:
The carbaldehyde group’s electrophilicity is solvent-dependent:

  • Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating reactions with amines (e.g., Schiff base formation).
  • Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of reagents like Grignard or organozinc compounds, favoring C–C bond formation.
  • Kinetic Studies : Use in situ FTIR or NMR to monitor reaction progress under varying solvent conditions .
    Methodological Note : Add molecular sieves in hygroscopic solvents to prevent aldehyde hydration .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste Disposal : Quench reactive aldehyde groups with aqueous NaHSO₃ before disposal .

Advanced Question: How can computational chemistry guide the optimization of imidazo[1,2-b]pyrazole derivatives for drug discovery?

Answer:

  • Quantum Mechanical Calculations (DFT) : Predict redox potentials and tautomeric preferences of the carbaldehyde group.
  • Molecular Dynamics (MD) : Simulate binding kinetics with protein targets (e.g., ATP-binding pockets).
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize synthesizable candidates .

Advanced Question: What crystallographic techniques elucidate the role of the cyclopentyl group in stabilizing ligand-target complexes?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve π-π stacking or hydrophobic interactions between the cyclopentyl group and protein residues.
  • Thermal Ellipsoid Analysis : Quantify conformational flexibility of the cyclopentyl moiety in the bound state.
  • Comparative Studies : Co-crystallize derivatives with/without the cyclopentyl group to isolate its contribution to binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

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